molecular formula C12H13N3O4S B5571944 N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B5571944
M. Wt: 295.32 g/mol
InChI Key: QUADPHIEPIMIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a chemical compound of significant interest in medicinal chemistry research, built upon two privileged pharmacophores: a dihydropyrimidine scaffold and a sulfonamide group. The pyrimidine core is a fundamental building block in nucleic acids and is extensively utilized in drug discovery due to its synthetic versatility and wide range of biological activities . Pyrimidine-based compounds are explored for applications including antimicrobial, anticancer, anti-inflammatory, and neurological disorder therapeutics, and they often serve as effective bioisosteres for other aromatic systems, which can improve the pharmacokinetic and pharmacodynamic properties of lead molecules . The incorporation of a sulfonamide functional group further enhances the potential of this compound. Sulfonamides are known to act as bacteriostatic antibiotics by competitively inhibiting the bacterial enzyme dihydropteroate synthase, a key enzyme in the folate synthesis pathway . Beyond their antibacterial applications, sulfonamide-containing drugs exhibit a diverse spectrum of pharmacological activities, such as anti-carbonic anhydrase properties, which are relevant for treating conditions like glaucoma, inflammation, and diuresis . The specific substitution pattern of this compound, featuring a 3,4-dimethylphenyl ring attached to the sulfonamide nitrogen, is a structural motif found in other research compounds, suggesting potential for targeted biological interactions . Researchers can leverage this high-purity compound as a key intermediate or precursor for developing novel therapeutic agents, studying enzyme inhibition mechanisms, or conducting structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-7-3-4-9(5-8(7)2)15-20(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUADPHIEPIMIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the reaction of 3,4-dimethylaniline with methacrylic acid in the presence of a catalyst such as hydroquinone. The reaction is carried out in toluene at elevated temperatures (around 70°C) for an extended period (24 hours). After the reaction, the mixture is cooled, and the product is isolated by adding a sodium hydroxide solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
  • N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Uniqueness

N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .

Q & A

Q. Methodology :

  • Multi-step synthesis : Begin with condensation of thiourea derivatives with β-keto esters to form the dihydropyrimidine scaffold. Introduce the sulfonamide group via nucleophilic substitution using 3,4-dimethylphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Intermediate characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of substitution and HPLC to assess purity (>95%). IR spectroscopy can verify sulfonamide S=O stretching (1150–1350 cm⁻¹) .

Q. Example Workflow :

StepReagents/ConditionsKey IntermediateCharacterization Technique
1Thiourea, β-keto ester, HCl/EtOH reflux2-hydroxy-6-oxo-1,6-dihydropyrimidineTLC, melting point
23,4-dimethylphenylsulfonyl chloride, pyridine, 80°CSulfonamide intermediate¹H NMR (δ 7.2–7.5 ppm for aromatic protons)

How is the antibacterial activity of this compound evaluated in preliminary assays?

Q. Methodology :

  • In vitro testing : Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure MIC (Minimum Inhibitory Concentration) values .
  • Controls : Include sulfamethoxazole as a reference sulfonamide. Assess cytotoxicity in mammalian cell lines (e.g., HEK-293) via MTT assay to rule off-target effects .

Q. Data Interpretation :

  • A MIC ≤ 16 µg/mL suggests potential for further optimization. Contradictory results (e.g., high MIC but low cytotoxicity) may indicate selective targeting .

Advanced Research Questions

How can computational modeling elucidate the structure-activity relationship (SAR) of this sulfonamide against bacterial dihydropteroate synthase (DHPS)?

Q. Methodology :

  • Docking studies : Use AutoDock Vina to model interactions between the sulfonamide group and DHPS active site (PDB: 1AJ0). Focus on hydrogen bonding with Gly-15 and π-stacking with Phe-28 .
  • QSAR analysis : Correlate substituent effects (e.g., 3,4-dimethylphenyl hydrophobicity) with MIC values. Calculate LogP (octanol-water) to optimize bioavailability .

Q. Key Findings :

  • The 3,4-dimethyl group enhances lipophilicity, improving membrane penetration but may reduce solubility. Balancing these properties is critical for in vivo efficacy .

What analytical techniques resolve contradictions in reported bioactivity data across studies?

Q. Methodology :

  • Meta-analysis : Compare datasets for variables like bacterial strain variability (e.g., efflux pump expression in P. aeruginosa) or assay conditions (pH, inoculum size) .
  • Advanced characterization : Use LC-MS/MS to verify compound stability under assay conditions. Polymorph screening via X-ray crystallography (as in ) can identify inactive crystalline forms .

Q. Case Study :

  • A study reporting low antifungal activity may have used a non-bioavailable polymorph. Re-testing after recrystallization (e.g., from DMSO/water) may resolve discrepancies .

How does the compound interact with human serum albumin (HSA), and what are implications for pharmacokinetics?

Q. Methodology :

  • Fluorescence quenching assays : Monitor HSA-trp214 emission at 340 nm upon compound addition. Calculate binding constants (Kₐ) and thermodynamic parameters (ΔG, ΔH) .
  • Molecular dynamics (MD) : Simulate binding poses to identify key residues (e.g., Lys-199) for competitive displacement by endogenous ligands .

Q. Implications :

  • High HSA binding (>90%) may reduce free plasma concentration, necessitating dosage adjustments or prodrug strategies .

Methodological Guidance for Data Reproducibility

What protocols ensure reproducible synthesis and purification?

  • Optimized conditions : Use anhydrous solvents (e.g., DMF) for sulfonylation to minimize hydrolysis. Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .
  • Purification : Flash chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) yields >98% purity .

How should researchers address variability in enzymatic inhibition assays?

  • Standardization : Pre-incubate DHPS enzyme with NADPH to stabilize cofactor binding. Include positive controls (e.g., sulfadiazine) in each plate .
  • Statistical rigor : Perform triplicate runs with ANOVA analysis (p < 0.05) to validate IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.